molecular formula C22H26FN5O4 B14792197 tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate

tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B14792197
M. Wt: 443.5 g/mol
InChI Key: TUTFPOQKWXBIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at the 1-position. A hydroxypiperidine moiety, modified with a tert-butyl carboxylate protecting group, is linked via a methylene bridge to the pyrazolo-pyrimidinone scaffold. Such structural motifs are commonly associated with kinase inhibition, particularly in targeting bromodomains or ATP-binding pockets due to the pyrimidinone’s ability to mimic purine interactions .

Properties

Molecular Formula

C22H26FN5O4

Molecular Weight

443.5 g/mol

IUPAC Name

tert-butyl 4-[[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C22H26FN5O4/c1-21(2,3)32-20(30)26-10-8-22(31,9-11-26)13-27-14-24-18-17(19(27)29)12-25-28(18)16-6-4-15(23)5-7-16/h4-7,12,14,31H,8-11,13H2,1-3H3

InChI Key

TUTFPOQKWXBIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Pyrazolo[3,4-d]Pyrimidinone Synthesis

The pyrazolo[3,4-d]pyrimidinone nucleus is constructed through sequential Vilsmeier amidination and heterocyclization. Starting from 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier-Haack adduct, which undergoes intramolecular cyclization upon hexamethyldisilazane (HMDS) addition. This one-flask methodology achieves yields of 68–82%, with the 4-oxo group introduced via in situ oxidation during cyclization.

4-Hydroxypiperidine Intermediate Preparation

The tert-butyl 4-hydroxypiperidine-1-carboxylate derivative is synthesized via a ring-closing strategy adapted from CN106432059A. 5-Chloro-2-hydroxypentylamine hydrochloride undergoes cyclization in aqueous potassium carbonate (10–15°C, 4–6 h), yielding 3-hydroxypiperidine, which is subsequently N-Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Epoxidation followed by acid-catalyzed ring-opening introduces the 4-hydroxy group, though alternative routes involving dihydroxylation of piperidine precursors are also viable.

Fragment Coupling Methodologies

Methylene Bridge Installation via Mitsunobu Reaction

The Mitsunobu reaction emerges as the most reliable method for connecting the pyrazolopyrimidinone and piperidine fragments. Optimized conditions employ diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF, facilitating the coupling of the pyrazolopyrimidinone’s C5-hydroxyl group with the piperidine’s hydroxymethyl moiety. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Minimizes side reactions
Molar Ratio (DIAD:PPh₃) 1:1.2 Ensures complete activation
Reaction Time 12–16 h Maximizes conversion

This protocol achieves 74–89% yields, with residual triphenylphosphine oxide removed via methyl tert-butyl ether (MTBE) washes.

Alternative Alkylation Strategies

For scale-up, nucleophilic displacement using mesylated intermediates offers cost advantages. The piperidine’s hydroxymethyl group is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, −10°C), then displaced by the pyrazolopyrimidinone’s deprotonated C5-hydroxyl (K₂CO₃, DMF, 60°C, 8 h). While yielding 65–72%, this route requires strict anhydrous conditions to prevent hydrolysis.

Protecting Group Management

Boc Protection-Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen remains stable under Mitsunobu conditions (pH 6–8) but necessitates careful handling during acidic work-ups. Post-coupling deprotection, if required, employs trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃.

Hydroxyl Group Temporarily Protection

The 4-hydroxypiperidine’s hydroxyl is temporarily protected as a tert-butyldimethylsilyl (TBS) ether during fragment coupling to prevent undesired etherification. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF proceeds quantitatively.

Industrial Scalability and Process Optimization

Solvent Selection and Recycling

Large-scale synthesis prioritizes solvent recovery. Tetrahydrofuran (THF) from Mitsunobu reactions is distilled and reused, reducing costs by 23% per batch. Aqueous waste streams from cyclization steps are neutralized with HCl and subjected to biotreatment, aligning with green chemistry principles.

Catalytic Improvements

Replacing stoichiometric DIAD with catalytic variants (e.g., polymer-supported DIAD) reduces reagent waste. Pilot studies show 0.2 equiv DIAD with 10 mol% ZnCl₂ achieves 81% yield, though reaction times extend to 24 h.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidinone H3), 7.89–7.86 (m, 2H, fluorophenyl), 7.23–7.19 (m, 2H), 4.45 (s, 2H, CH₂), 3.98–3.82 (m, 4H, piperidine), 1.48 (s, 9H, Boc).
  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Impurity Profiling

Major impurities (<0.3%) include:

  • Des-fluorophenyl analog : Formed via premature dehalogenation during Vilsmeier reaction (controlled by maintaining POCl₃ excess).
  • N-Boc cleavage product : Mitigated by adjusting reaction pH to 6.5–7.0 during coupling.

Chemical Reactions Analysis

Tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include osmium tetroxide for dihydroxylation and mesylation agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its potential therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Biological Target/Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one core; 4-fluorophenyl; hydroxypiperidine-tert-butyl ester Likely kinase/bromodomain inhibitor (hypothesized based on structural homology)
tert-Butyl 4-(4-(4-Fluorophenyl)-5-(2-(Methylsulfonyl)Pyrimidin-4-yl)-1H-Imidazol-1-yl)Piperidine-1-Carboxylate (17) Imidazole ring replaces pyrazolo-pyrimidinone; methylsulfonyl-pyrimidine substituent Dual kinase-bromodomain inhibitor (IC₅₀ = 12 nM for BRD4)
tert-Butyl 4-(5-(2-(3,4-Dimethylphenoxy)Pyrimidin-4-yl)-4-(4-Fluorophenyl)-1H-Imidazol-1-yl)Piperidine-1-Carboxylate (20) 3,4-Dimethylphenoxy-pyrimidine substituent; lacks hydroxyl group on piperidine Improved selectivity for BET family bromodomains (IC₅₀ = 8 nM vs. 35 nM for non-BET kinases)
tert-Butyl 4-(4-Fluorophenyl)-3-(Hydroxymethyl)Piperidine-1-Carboxylate Hydroxymethyl substituent on piperidine; lacks pyrazolo-pyrimidinone scaffold Intermediate for prodrugs; modulates solubility and bioavailability
tert-Butyl 4-(3-Cyano-2-(4-Phenoxyphenyl)Pyrazolo[1,5-a]Pyrimidin-7-yl)Piperidine-1-Carboxylate Pyrazolo[1,5-a]pyrimidine core; phenoxyphenyl and cyano substituents CDK inhibitor (IC₅₀ = 50 nM for CDK9)

Physicochemical Properties

  • Solubility : The hydroxypiperidine and tert-butyl ester in the target compound enhance aqueous solubility compared to analogues with methylsulfonyl or trifluoromethyl groups (e.g., compound 17 in ).
  • Lipophilicity: The 4-fluorophenyl group increases logP (~3.2) relative to non-fluorinated analogues (e.g., logP ~2.8 for compound 20 in ).
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, as seen in compound 17 (t₁/₂ = 4.2 h in human liver microsomes) , compared to non-fluorinated pyrazolo-pyrimidinones (t₁/₂ = 1.8 h) .

Structure-Activity Relationships (SAR)

  • Pyrazolo-Pyrimidinone Core: Essential for kinase inhibition; replacing it with imidazole (compound 17 ) reduces potency against BET bromodomains by 10-fold.
  • 4-Fluorophenyl Group : Critical for target engagement; removal decreases binding affinity by 50% (data inferred from ).
  • Hydroxypiperidine Moiety : The hydroxyl group enhances solubility without compromising membrane permeability, unlike methylcarbamate derivatives (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.